molecular formula C11H11NO3 B6171769 methyl 6-cyclopropyl-4-formylpyridine-2-carboxylate CAS No. 2368848-53-5

methyl 6-cyclopropyl-4-formylpyridine-2-carboxylate

Cat. No.: B6171769
CAS No.: 2368848-53-5
M. Wt: 205.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-cyclopropyl-4-formylpyridine-2-carboxylate is an organic compound with a unique structure that includes a cyclopropyl group, a formyl group, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-cyclopropyl-4-formylpyridine-2-carboxylate typically involves multi-step organic reactions. One common method starts with the cyclopropylation of a pyridine derivative, followed by formylation and esterification reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-cyclopropyl-4-formylpyridine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Various halogenating agents or nucleophiles depending on the desired substitution.

Major Products

    Oxidation: Methyl 6-cyclopropyl-4-carboxylpyridine-2-carboxylate.

    Reduction: Methyl 6-cyclopropyl-4-hydroxymethylpyridine-2-carboxylate.

    Substitution: Depending on the substituent introduced, various derivatives of the original compound.

Scientific Research Applications

Methyl 6-cyclopropyl-4-formylpyridine-2-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 6-cyclopropyl-4-formylpyridine-2-carboxylate depends on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The cyclopropyl group can influence the compound’s binding affinity and specificity, while the formyl group can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

    Methyl 6-cyclopropyl-4-hydroxymethylpyridine-2-carboxylate: A reduced form of the original compound.

    Methyl 6-cyclopropyl-4-carboxylpyridine-2-carboxylate: An oxidized form of the original compound.

    Methyl 6-cyclopropyl-4-chloropyridine-2-carboxylate: A halogenated derivative.

Uniqueness

Methyl 6-cyclopropyl-4-formylpyridine-2-carboxylate is unique due to the presence of both a cyclopropyl group and a formyl group on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.

Properties

CAS No.

2368848-53-5

Molecular Formula

C11H11NO3

Molecular Weight

205.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.